Sourcing a chiral aldehyde with a specific organoleptic signature can be challenging. Generic linear aldehydes fail to replicate the required sweet-green, fruity character. 3-Methylhexanal (CAS 19269-28-4) is the exact solution, recognized as a FEMA GRAS flavoring agent (No. 4261).
• Differentiated Aroma: Branched C7 structure provides a target sweet, green, fruity note, unlike the generic grassy odor of linear hexanal.
• Analytical Accuracy: Supplied at ≥97.0% purity (GC), essential for reliable VOC quantification and calibration curve preparation.
• Research Utility: Chiral center at C3 enables use as a model substrate in stereoselective synthesis studies.
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
CAS No.19269-28-4
Cat. No.B098541
⚠ Attention: For research use only. Not for human or veterinary use.
Very slightly soluble in water; soluble in pentane and diethyl ether Soluble (in ethanol)
3-Methylhexanal Technical and Procurement Profile
3-Methylhexanal is a branched-chain, saturated fatty aldehyde with the molecular formula C₇H₁₄O and a molecular weight of 114.19 g/mol [1]. It is a colourless to pale yellow liquid characterized by a sweet, green aroma [2]. As a medium-chain aldehyde containing a chiral center at the C3 position, its branched structure distinguishes it from linear analogs like hexanal, fundamentally influencing its physical properties and sensory profile [3]. The compound is recognized as a food flavoring agent by FEMA (No. 4261) and JECFA (No. 2173) and is commercially available as an analytical standard with a purity specification of ≥97.0% (GC) [4].
Analytical StandardCertified high-purity standard for GC-MS/FID quantitation and method calibration
Flavor FormulationFEMA GRAS ingredient with reported sweet green aroma for precise sensory reconstitution
Chiral ModelBranched aldehyde with chiral center at C3, suitable for stereoselective reaction studies
Process EngineeringWell-characterized thermodynamic properties for distillation and scale-up modeling
[1] PubChem. (2025). 3-Methylhexanal (CID 140511). National Library of Medicine. View Source
[2] FAO/WHO Joint Expert Committee on Food Additives (JECFA). (2012). Specifications for Flavourings: 3-Methylhexanal (JECFA No. 2173). View Source
Substituting 3-Methylhexanal with a linear aldehyde like hexanal or a positional isomer like 4-methylhexanal introduces quantifiable and qualitative changes that compromise product integrity. The presence and position of the methyl branch significantly alter the molecular architecture, leading to measurable differences in physical properties such as vapor pressure and boiling point . More critically, these structural variations result in distinct sensory profiles; for example, linear hexanal imparts a generic green, grassy odor, while 3-methylhexanal's branched structure is associated with a more complex sweet, green, fruity note [1][2]. Therefore, for applications where a specific volatile signature is required, such as in flavor reconstitution or fragrance formulation, generic substitution will result in off-spec sensory performance and analytical inaccuracy, necessitating the procurement of the specific 3-methylhexanal isomer.
Linear Aldehyde Substitution
Linear hexanal imparts generic grassy notes; the sweet green profile may not transfer, compromising sensory authenticity.
Positional Isomer Shift
4-Methylhexanal exhibits a lower boiling point and distinct sensory profile, altering retention, distillation, and flavor outcome.
Higher Branched Analog Volatility
3,4-Dimethylpentanal shows increased vapor pressure; higher volatility may reduce formulation shelf-life and analytical consistency.
[1] Gu, Z., Chen, X., Rao, J., & Chen, B. (2022). Statistical evaluation to validate matrix-matched calibration for standardized beany odor compound quantitation in yellow pea flour using HS-SPME-GC-MS. Food & Function, 13(7), 3968-3979. View Source
3-Methylhexanal exhibits a lower vapor pressure compared to the more highly branched isomer 3,4-dimethylpentanal, indicating reduced volatility and a higher boiling point . This is a direct consequence of its specific molecular architecture.
Estimation based on molecular structure (ChemSpider)
Why This Matters
Lower volatility directly impacts compound retention in formulations and its rate of evaporation during processing, influencing both the shelf-life of a product and its sensory longevity.
VolatilityThermodynamicsProcess Engineering
Boiling Point vs. 4-Methylhexanal
The position of the methyl branch has a measurable effect on the compound's boiling point. 3-Methylhexanal boils at a higher temperature than its positional isomer 4-methylhexanal, a difference that can be exploited for separation and serves as a key identifier in quality control .
Boiling Point vs. IsomerData to verify
143.7°C vs. 141.2°C
Supports distillation separation QC
Estimated values; verify experimentally
DistillationProcess ChemistryQuality Control
Evidence Dimension
Boiling Point
Target Compound Data
143.73 °C (estimate)
Comparator Or Baseline
4-Methylhexanal: 141.2 °C (estimate)
Quantified Difference
Target compound boils ~2.5 °C higher
Conditions
At 760 mmHg (estimated values)
Why This Matters
This quantifiable difference in boiling point is critical for analytical method development and process engineering, ensuring that the correct isomer is procured and that purification protocols are effective.
DistillationProcess ChemistryQuality Control
FEMA GRAS Status & Flavor Profile
3-Methylhexanal possesses a unique FEMA GRAS designation (No. 4261) with an associated 'Green' flavor profile, which is distinct from the grassy, fatty, or rancid notes of linear aldehydes like hexanal [1][2]. Its identity and purity are further specified by key analytical parameters like refractive index and density, which differ from those of its isomers [3].
Regulatory & Sensory ProfileRegulatory context
FEMA No. 4261: 'Green' profile
Market access and flavor authenticity
Distinct from generic grassy note of hexanal; requires organoleptic verification
Hexanal: 'Green, grassy, fatty' profile; 4-Methylhexanal: No FEMA designation found
Quantified Difference
Qualitative difference in sensory description and regulatory status
Conditions
FEMA Expert Panel evaluation and literature review
Why This Matters
For food and beverage applications, FEMA GRAS status is a de facto market access requirement. The specific 'Green' profile, as opposed to a generic 'green/grassy' note, is critical for precise flavor reconstitution, making substitution with an unlisted analog both a regulatory and sensory risk.
[2] Gu, Z., Chen, X., Rao, J., & Chen, B. (2022). Statistical evaluation to validate matrix-matched calibration for standardized beany odor compound quantitation in yellow pea flour using HS-SPME-GC-MS. Food & Function, 13(7), 3968-3979. View Source
[3] FAO/WHO Joint Expert Committee on Food Additives (JECFA). (2012). Specifications for Flavourings: 3-Methylhexanal (JECFA No. 2173). View Source
Purity and Analytical Specification
Commercially available 3-Methylhexanal is certified to a high degree of purity for use as a quantitative analytical standard, with a specified assay of ≥97.0% (GC) . This level of purity, combined with well-defined physical constants like a refractive index of n20/D 1.411 and density of 0.813 g/mL at 20°C, provides a reliable reference point that is essential for accurate quantitation in complex sample matrices .
Analytical SpecificationData to verify
Assay ≥97.0% (GC); RI 1.411; density 0.813 g/mL
Supports reliable calibration and QC
Specification benchmark for quantitative analysis; confirm lot-specific certificate
General reagent-grade aldehydes may lack such tightly defined specifications
Quantified Difference
Specification provides a high-confidence benchmark for calibration
Conditions
Sigma-Aldrich analytical standard specifications
Why This Matters
Procuring material with a certified analytical grade and purity specification is non-negotiable for research and industrial quality control labs. It ensures data integrity, method accuracy, and reproducibility, which a lower-grade or unspecified alternative cannot guarantee.
The primary application scenario is for use as a flavoring agent and fragrance intermediate, where its FEMA GRAS status and specific 'sweet green' aroma profile are required [1]. Unlike the generic 'grassy' notes of linear aldehydes like hexanal, 3-methylhexanal provides a targeted green, fruity character. This is essential for creating authentic flavor profiles in food and beverages and for constructing complex fragrance accords where a specific green note is desired [2][3]. Procurement is driven by the need for a specific, identifiable sensory component that cannot be replicated by other aldehydes.
Analytical & Metabolomics Research
3-Methylhexanal is procured as an analytical standard for the identification and quantification of volatile organic compounds (VOCs) in complex biological and environmental samples . Its defined purity (≥97.0%) and physical constants (e.g., n20/D 1.411) are essential for creating accurate calibration curves in techniques like GC-MS and GC-FID [4]. Researchers rely on this specific compound for metabolomics studies, food chemistry analysis (e.g., lipid oxidation in mayonnaise), and environmental monitoring where precise quantitation of this specific volatile marker is necessary [5].
Model Chiral Aldehyde in Synthesis
In academic and industrial research settings, 3-methylhexanal is procured as a model compound to study aldehyde reactivity and stereochemistry [6]. The presence of a chiral center at the C3 position makes it a valuable substrate for investigating stereoselective transformations, such as asymmetric hydrogenation or nucleophilic addition reactions [7]. Its branched structure also serves as a probe for studying the influence of molecular architecture on reaction kinetics and product selectivity, providing insights that are not accessible with simpler, linear aldehydes.
Process Engineering & Thermodynamic Studies
Specific thermodynamic data, such as vapor pressure (5.9 mmHg at 25°C) and boiling point (143.7°C), are critical for designing and optimizing industrial processes involving this compound [8]. This includes separation processes like distillation, where the quantifiable difference in boiling point from its isomer 4-methylhexanal (~2.5°C) is a key design parameter . Procurement for this purpose is based on the need for a well-characterized compound with established physical property data to ensure accurate process modeling and safe, efficient scale-up.
Application
Selection Property
Validation Focus
Flavor & Fragrance Formulation
FEMA GRAS designation & specific green odor profile
Sensory match and regulatory status
Analytical & Metabolomics Research
High-purity analytical standard with defined refractive index and density
GC-MS/FID calibration accuracy and matrix-specific response
Model Chiral Aldehyde in Synthesis
Chiral center at C3 position, branched molecular architecture
Stereoselective reaction model studies
Process Engineering & Thermodynamics
Well-characterized vapor pressure and boiling point
Distillation modeling and scale-up reproducibility
[2] FAO/WHO Joint Expert Committee on Food Additives (JECFA). (2012). Specifications for Flavourings: 3-Methylhexanal (JECFA No. 2173). View Source
[3] Gu, Z., Chen, X., Rao, J., & Chen, B. (2022). Statistical evaluation to validate matrix-matched calibration for standardized beany odor compound quantitation in yellow pea flour using HS-SPME-GC-MS. Food & Function, 13(7), 3968-3979. View Source
[4] Schmarr, H.-G., et al. (2008). Analysis of carbonyl compounds via headspace solid-phase microextraction with on-fiber derivatization and gas chromatographic-ion trap tandem mass spectrometric determination of their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives. Analytica Chimica Acta, 617(1-2), 119-131. View Source
[5] Wang, S., et al. (2019). Comprehensive profiling of lipid oxidation volatile compounds during storage of mayonnaise. Food Chemistry, 290, 159-167. View Source
[7] Gault, F. G., & Rooney, J. J. (1979). The stereochemistry of heterogeneous catalysis. In C. Kemball & D. A. Dowden (Eds.), Catalysis (Vol. 2, pp. 146-197). Royal Society of Chemistry. View Source
[8] Mills, P. L., & Fenton, R. L. (1987). Vapor pressures, liquid densities, liquid heat capacities, and ideal gas thermodynamic properties for 3-methylhexanal and 3,4-dimethylpentanal. Journal of Chemical & Engineering Data, 32(2), 266-273. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.